1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylic acid
Overview
Description
1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylic acid is a chemical compound with the molecular formula C8H10F3NO3 and a molecular weight of 225.17 g/mol . It is primarily used for research purposes and is not intended for diagnostic or therapeutic use . This compound is known for its unique structure, which includes a trifluoroacetyl group attached to a piperidine ring, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylic acid typically involves the reaction of piperidine with trifluoroacetic anhydride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at around 0-5°C to prevent side reactions . The reaction mixture is then quenched with water, and the product is extracted and purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the trifluoroacetyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylic acid has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can act as a photoreactive probe, binding to noncompetitive GABA receptor antagonists and differentiating their binding sites . This interaction is crucial for studying the structure-activity relationship of these receptors and developing new therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
1-(Trifluoroacetyl)piperidine: Similar in structure but lacks the carboxylic acid group.
2,2,2-Trifluoro-1-(piperidin-1-yl)ethanone: Another related compound with a trifluoroacetyl group attached to a piperidine ring.
Uniqueness
1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylic acid is unique due to the presence of both the trifluoroacetyl and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various research applications, particularly in the synthesis of complex molecules and the study of receptor-ligand interactions .
Properties
IUPAC Name |
1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3NO3/c9-8(10,11)7(15)12-3-1-5(2-4-12)6(13)14/h5H,1-4H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USCGUOIGFONADD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00404180 | |
Record name | 1-(Trifluoroacetyl)piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00404180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126501-70-0 | |
Record name | 1-(Trifluoroacetyl)piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00404180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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